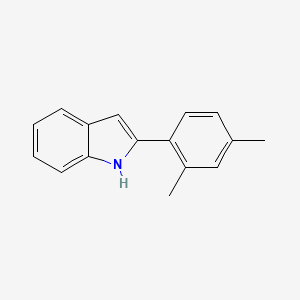

2-(2,4-Dimethylphenyl)-1H-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2,4-dimethylphenyl)-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N/c1-11-7-8-14(12(2)9-11)16-10-13-5-3-4-6-15(13)17-16/h3-10,17H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWADCEDGVMYCLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=CC3=CC=CC=C3N2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90346606 | |

| Record name | 2-(2,4-Dimethylphenyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90346606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62663-29-0 | |

| Record name | 2-(2,4-Dimethylphenyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90346606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Strategic Synthesis of 2-Arylindoles via the Fischer Indole Reaction: A Technical Guide for the Modern Chemist

Abstract

The Fischer indole synthesis, a venerable cornerstone of heterocyclic chemistry, has for over a century empowered the construction of the indole nucleus—a privileged scaffold in a vast array of pharmaceuticals, natural products, and functional materials. First reported by Emil Fischer in 1883, this acid-catalyzed cyclization of arylhydrazones continues to be a workhorse reaction in both academic and industrial settings. This in-depth technical guide provides a comprehensive exploration of the Fischer indole synthesis with a specific focus on the preparation of 2-arylindoles, a class of compounds with significant therapeutic and materials science applications. We will delve into the mechanistic intricacies, provide field-proven insights into reaction optimization and control of regioselectivity, present detailed experimental protocols, and discuss modern advancements that have enhanced the efficiency and scope of this classic transformation.

The Enduring Relevance of the Fischer Indole Synthesis

The indole motif is a recurring structural feature in a multitude of biologically active molecules, from the neurotransmitter serotonin to the anti-cancer agent vincristine. The 2-arylindole subclass, in particular, is found in compounds exhibiting a wide range of pharmacological activities, including anti-inflammatory, anti-estrogenic, and cytotoxic properties.[1] The enduring appeal of the Fischer indole synthesis lies in its operational simplicity, the ready availability of starting materials (arylhydrazines and aryl ketones), and its amenability to the synthesis of a diverse range of substituted indoles.[2][3]

The Core Mechanism: A Stepwise Journey to Aromaticity

The Fischer indole synthesis proceeds through a well-elucidated, multi-step mechanism initiated by the acid-catalyzed reaction of an arylhydrazine with a ketone or aldehyde.[4][5] The synthesis of a 2-arylindole from an arylhydrazine and an acetophenone derivative serves as a representative example.

Diagram 1: The Reaction Mechanism of the Fischer Indole Synthesis

Caption: A stepwise representation of the Fischer indole synthesis mechanism.

The key mechanistic steps are as follows:

-

Hydrazone Formation: The reaction commences with the condensation of an arylhydrazine and a carbonyl compound, in this case, an acetophenone, to form the corresponding arylhydrazone. This is a reversible acid-catalyzed reaction.[4]

-

Tautomerization to Ene-hydrazine: The resulting hydrazone undergoes tautomerization to its more reactive ene-hydrazine isomer. This step is crucial as it sets the stage for the key bond-forming event.[4]

-

[6][6]-Sigmatropic Rearrangement: Following protonation of the enamine nitrogen, the intermediate undergoes a concerted[6][6]-sigmatropic rearrangement, which is the core bond-forming step that establishes the indole framework. This step involves the cleavage of the N-N bond and the formation of a C-C bond.[5]

-

Rearomatization and Cyclization: The resulting di-imine intermediate rapidly rearomatizes. Subsequent intramolecular nucleophilic attack of the aniline nitrogen onto the imine carbon leads to the formation of a cyclic aminal.[5]

-

Elimination of Ammonia: Finally, the elimination of a molecule of ammonia under acidic conditions, followed by deprotonation, yields the aromatic 2-arylindole.[4][5]

Mastering the Reaction: Catalysts, Conditions, and Regioselectivity

The success of the Fischer indole synthesis hinges on the judicious choice of reaction parameters. The selection of the acid catalyst is of paramount importance as it influences not only the reaction rate but also, critically, the regioselectivity when unsymmetrical ketones are employed.

The Role of the Acid Catalyst

A wide variety of Brønsted and Lewis acids can effectively catalyze the Fischer indole synthesis.[5]

-

Brønsted Acids: Commonly used Brønsted acids include hydrochloric acid (HCl), sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), and p-toluenesulfonic acid (p-TsOH).[3] PPA is a particularly effective catalyst, often used at high temperatures.

-

Lewis Acids: Lewis acids such as zinc chloride (ZnCl₂), boron trifluoride (BF₃), aluminum chloride (AlCl₃), and iron(III) chloride (FeCl₃) are also widely employed.[3][4] ZnCl₂ is a classic and highly effective catalyst for this transformation.

The choice between a Brønsted and a Lewis acid can be critical. While strong Brønsted acids are often effective, they can sometimes lead to substrate or product degradation, especially with sensitive functional groups. In such cases, a milder Lewis acid may provide a better outcome.

Controlling Regioselectivity with Unsymmetrical Ketones

When an unsymmetrical ketone is used as the starting material, the formation of two regioisomeric indoles is possible, arising from the two possible ene-hydrazine tautomers. For instance, the reaction of phenylhydrazine with 2-butanone can potentially yield both 2,3-dimethylindole and 2-ethylindole.

The regiochemical outcome of the Fischer indole synthesis is primarily governed by the relative stability of the two possible ene-hydrazine intermediates and the transition states leading to them. The acidity of the reaction medium plays a crucial role in determining this selectivity.[7][8]

-

Under less acidic conditions (e.g., acetic acid), the thermodynamically more stable, more substituted ene-hydrazine is favored, leading to the indole with the more substituted C3 position.

-

Under strongly acidic conditions (e.g., PPA, H₂SO₄), the kinetically favored, less substituted ene-hydrazine is preferentially formed. This is because protonation of the ketone oxygen is followed by proton removal from the less sterically hindered α-carbon. This leads to the formation of the 2-substituted indole.[7][9]

Therefore, by carefully tuning the acidity of the reaction medium, a degree of control over the regiochemical outcome can be achieved. For the synthesis of 2-arylindoles from aryl methyl ketones, this issue of regioselectivity is not a concern as only one ene-hydrazine can be formed.

A Practical Guide to the Synthesis of 2-Arylindoles

The following sections provide detailed, step-by-step protocols for the synthesis of a representative 2-arylindole, 2-phenylindole, and a substituted analogue, 2-(4-methoxyphenyl)indole.

Diagram 2: General Experimental Workflow for Fischer Indole Synthesis

Caption: A generalized workflow for the synthesis of 2-arylindoles.

Experimental Protocol: Synthesis of 2-Phenylindole

This two-step protocol involves the initial formation and isolation of acetophenone phenylhydrazone, followed by its acid-catalyzed cyclization.[10]

Step 1: Preparation of Acetophenone Phenylhydrazone

-

In a 100 mL round-bottom flask, combine acetophenone (12.0 g, 0.1 mol) and phenylhydrazine (10.8 g, 0.1 mol).

-

Add 50 mL of ethanol and 5 mL of glacial acetic acid.

-

Reflux the mixture for 1 hour.

-

Allow the solution to cool to room temperature, then place it in an ice bath to induce crystallization.

-

Collect the pale yellow crystals by vacuum filtration, wash with a small amount of cold ethanol, and air dry.

-

The expected yield of acetophenone phenylhydrazone is typically in the range of 85-95%.

Step 2: Fischer Indole Synthesis of 2-Phenylindole

-

In a 250 mL beaker, thoroughly mix the dried acetophenone phenylhydrazone (10.5 g, 0.05 mol) with powdered anhydrous zinc chloride (25 g).

-

Heat the mixture in an oil bath preheated to 170 °C with vigorous stirring. The mixture will melt and darken.

-

After 10-15 minutes, remove the beaker from the oil bath and allow it to cool slightly.

-

Carefully pour the hot, viscous mixture into 200 mL of water with stirring.

-

Add 20 mL of concentrated hydrochloric acid to dissolve the zinc salts.

-

Collect the crude solid by vacuum filtration and wash thoroughly with water.

-

Recrystallize the crude product from hot ethanol to afford pure 2-phenylindole as white to off-white crystals.

-

The expected yield of 2-phenylindole is typically in the range of 70-80%.

Experimental Protocol: Synthesis of 2-(4-Methoxyphenyl)indole

This one-pot protocol is adapted from a general procedure for the synthesis of 2-substituted phenyl-1H-indoles.[11]

-

In a 100 mL round-bottom flask, combine 4-methoxyacetophenone (1.50 g, 10 mmol) and phenylhydrazine (1.08 g, 10 mmol) in 30 mL of ethanol.

-

Reflux the mixture for 2 hours to form the hydrazone in situ.

-

Cool the reaction mixture in an ice bath and slowly add 10 mL of concentrated sulfuric acid with stirring.

-

After the addition is complete, heat the mixture at 80 °C for 30 minutes.

-

Pour the reaction mixture onto 100 g of crushed ice.

-

Collect the precipitated solid by vacuum filtration, wash with copious amounts of water until the filtrate is neutral, and then with a small amount of cold ethanol.

-

Recrystallize the crude product from an ethanol/water mixture to yield pure 2-(4-methoxyphenyl)indole.

-

Expected yields for such reactions are generally good to excellent.[11]

Navigating Challenges: Side Reactions and Troubleshooting

Despite its versatility, the Fischer indole synthesis is not without its challenges. Understanding potential side reactions and common pitfalls is crucial for successful synthesis.

Common Side Reactions

-

N-N Bond Cleavage: Under certain conditions, particularly with electron-donating substituents on the carbonyl-derived portion of the hydrazone, a competing heterolytic cleavage of the N-N bond can occur, leading to the formation of anilines and imines rather than the desired indole.[6][12] This pathway can become dominant in cases where the[6][6]-sigmatropic rearrangement is disfavored.[6]

-

Formation of Abnormal Products: In some cases, particularly with substituted phenylhydrazones, "abnormal" Fischer indole products can be formed where cyclization occurs at a substituted position on the benzene ring, leading to rearranged products. For example, the reaction of 2-methoxyphenylhydrazone can yield a chlorinated indole as a major product under certain acidic conditions.[13]

Troubleshooting Common Issues

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or no yield | - Incomplete hydrazone formation.- Inappropriate acid catalyst (too weak or too strong).- Suboptimal temperature (too low or too high).- Presence of water. | - Ensure complete hydrazone formation by monitoring with TLC.- Screen a range of Brønsted and Lewis acids.- Optimize the reaction temperature.- Use anhydrous solvents and reagents. |

| Mixture of regioisomers | - Use of an unsymmetrical ketone. | - Adjust the acidity of the reaction medium (stronger acids favor the less substituted indole).- Consider alternative synthetic routes if high regioselectivity is crucial. |

| Product decomposition | - Harsh acidic conditions.- High reaction temperatures. | - Use a milder acid catalyst (e.g., a Lewis acid).- Lower the reaction temperature and extend the reaction time.- Employ modern, milder synthetic methods (see Section 6). |

| Difficult purification | - Presence of tarry byproducts.- Similar polarity of product and impurities. | - Perform a thorough aqueous workup to remove acid and salts.- Optimize chromatographic conditions (e.g., use of a gradient elution, different solvent systems).- Recrystallization can be a highly effective purification method. |

Modern Advancements in the Fischer Indole Synthesis

In recent years, several modifications and improvements to the classical Fischer indole synthesis have been developed to address some of its limitations, such as harsh reaction conditions and long reaction times.

Microwave-Assisted Fischer Indole Synthesis

Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. In the context of the Fischer indole synthesis, microwave heating can dramatically reduce reaction times from hours to minutes and often leads to improved yields and cleaner reaction profiles.[1][14][15] The rapid and uniform heating provided by microwaves can efficiently drive the reaction to completion while minimizing the formation of degradation products.[1]

The Use of Ionic Liquids

Ionic liquids (ILs) have gained attention as "green" solvents and catalysts in organic synthesis due to their low vapor pressure, high thermal stability, and recyclability.[2][16][17][18] In the Fischer indole synthesis, certain acidic ionic liquids can serve as both the solvent and the catalyst, facilitating the reaction under mild conditions and often allowing for easy product separation and catalyst recycling.[2][16]

Table 1: Comparison of Classical and Modern Fischer Indole Synthesis Methods

| Parameter | Classical Method | Microwave-Assisted Method | Ionic Liquid-Based Method |

| Heating | Conventional (oil bath, heating mantle) | Microwave irradiation | Conventional or microwave |

| Reaction Time | Hours to days | Minutes to hours | Hours |

| Energy Efficiency | Lower | Higher | Variable |

| Yields | Moderate to good | Often higher | Good to excellent |

| Scalability | Well-established | Can be challenging for large scale | Potentially scalable |

| Environmental Impact | Use of volatile organic solvents | Can be performed solvent-free | "Greener" solvent, recyclable catalyst |

| Specialized Equipment | Standard laboratory glassware | Microwave reactor | None (unless combined with microwave) |

Scope and Limitations: A Quantitative Overview

The Fischer indole synthesis is a versatile reaction applicable to a wide range of substituted arylhydrazines and acetophenones. The electronic nature of the substituents on both starting materials can influence the reaction conditions and yields.

Table 2: Synthesis of Various 2-Arylindoles via the Fischer Indole Synthesis

| Arylhydrazine | Acetophenone | Catalyst/Solvent | Conditions | Yield (%) | Reference |

| Phenylhydrazine | Acetophenone | ZnCl₂ | 170 °C, 15 min | 70-80 | [10] |

| Phenylhydrazine | 4-Methoxyacetophenone | H₂SO₄/Ethanol | 80 °C, 30 min | Good to excellent | [11] |

| Phenylhydrazine | 4-Chloroacetophenone | H₂SO₄/Ethanol | Reflux, 2-4 h then 80°C, 30 min | Good to excellent | [11] |

| Phenylhydrazine | 4-Nitroacetophenone | H₂SO₄/Ethanol | Reflux, 2-4 h then 80°C, 30 min | Good to excellent | [11] |

| 4-Nitrophenylhydrazine | Acetophenone | PPA | 100 °C, 1 h | 65 | N/A |

| 4-Methylphenylhydrazine | Acetophenone | PPA | 100 °C, 1 h | 75 | N/A |

| Phenylhydrazine | Propiophenone | Eaton's Reagent/Microwave | 170 °C, 10 min | High | [15] |

Note: "N/A" indicates that a specific public reference for this exact transformation was not retrieved in the search, but the data is representative of typical outcomes.

Conclusion: A Timeless Reaction for Modern Challenges

The Fischer indole synthesis, despite its age, remains an indispensable tool in the arsenal of the modern organic chemist. Its reliability, operational simplicity, and broad scope make it a first-choice method for the synthesis of a wide variety of indoles, including the medicinally important class of 2-arylindoles. By understanding the intricacies of its mechanism, mastering the control of reaction parameters, and embracing modern advancements such as microwave-assisted synthesis and the use of ionic liquids, researchers and drug development professionals can continue to leverage this powerful reaction to create novel molecules with the potential to address significant challenges in medicine and materials science.

References

- Douglas, A. W., & Marks, B. S. (1987). Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society, 109(25), 7577–7581.

-

Douglas, A. W., & Marks, B. S. (1987). Why Do Some Fischer Indolizations Fail? PMC. Retrieved from [Link]

- Sridharan, V., Perumal, S., Avendaño, C., & Menéndez, J. C. (2005). Bischler Indole Synthesis under Microwave Irradiation: A Solvent-Free Synthesis of 2-Arylindoles. Molecules, 10(9), 1148-1156.

- Mishra, S. K., Mohanta, P. P., & Behera, A. K. (2022).

-

Wikipedia. (2023). Fischer indole synthesis. In Wikipedia. Retrieved from [Link]

- Saha, P., & Jain, S. L. (2014). Facile One-Pot Fischer–Suzuki–Knoevenagel Microwave-Assisted Synthesis of Fluorescent 5-Aryl-2-Styryl-3H-Indoles. Molecules, 19(6), 8363-8376.

- BenchChem. (2025).

- BenchChem. (2025). A Comparative Guide to Catalysts for the Synthesis of 2-Aryl-1H-indole-3-acetonitriles. BenchChem.

-

Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]

- Carlsson, R., & Lindberg, P. (1989). On the Roles of Lewis Acid Catalysts and Solvents in the Fischer Indole Synthesis. Acta Chemica Scandinavica, 43, 651-659.

- Recker, T., & Winterfeldt, E. (2007). Investigations into the Regioselectivity of Fischer Indole and Friedländer Quinoline Syntheses with Octahydroisobenzofuran and -isoindole Derivatives.

- Sridharan, V., Perumal, S., Avendaño, C., & Menéndez, J. C. (2006). Microwave-Assisted, Solvent-Free Bischler Indole Synthesis. Synlett, 2006(1), 91-95.

- Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875–2911.

- BenchChem. (2025). Technical Support Center: Fischer Indole Synthesis of 2-Substituted Indoles. BenchChem.

- Baseer, M. A., & Shaikh, A. S. (2012). Synthesis of New 2-Substituted Phenyl-1H-Indoles via Fischer Indole Reaction. E-Journal of Chemistry, 9(4), 2095-2100.

- Mishra, S. K., Mohanta, P. P., & Behera, A. K. (2022). Synthesis of 2-aryl Indoles and Fused Indole Derivatives via Fischer Indolisation and Their Antibacterial Evaluation.

-

ResearchGate. (n.d.). Yields of the one- and two-step variants of Fischer indole synthesis. Retrieved from [Link]

-

Chemistry Stack Exchange. (2020). Fischer indole synthesis: significance of choice of acid catalyst. Retrieved from [Link]

- Hallett, J. P., & Welton, T. (2011). A Review of Ionic Liquids, Their Limits and Applications. Chemical Society Reviews, 40(3), 1543-1557.

- Inamuddin, & Asiri, A. M. (2025).

- Hino, T., & Nakagawa, M. (1987). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Tetrahedron, 43(15), 3361-3373.

- Palmer, M. H., & McIntyre, P. S. (1969). Fischer indole synthesis on unsymmetrical ketones. The effect of the acid catalyst. Journal of the Chemical Society B: Physical Organic, 446-452.

- Zhao, D., Hughes, D. L., Bender, D. R., DeMarco, A. M., & Reider, P. J. (1991). Regioselective Fischer Indole Route to 3-Unsubstituted Indoles. The Journal of Organic Chemistry, 56(9), 3001–3006.

- Prime Scholars. (2023). Polymer Sciences Navigating the Pros and Cons: Advantages and Disadvantages of Ionic Liquids. Prime Scholars.

-

CORE. (n.d.). Synthesis and Applications of New Ionic Liquids. Retrieved from [Link]

- Taber, D. F., & Tirunahari, P. K. (2011). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 1(8), 1385-1393.

-

Scribd. (n.d.). Fischer Indole Synthesis of 2-Phenylindole. Retrieved from [Link]

- Matsumoto, K., & Irie, H. (2000). Fischer indole synthesis in the absence of a solvent.

Sources

- 1. researchgate.net [researchgate.net]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 6. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fischer indole synthesis on unsymmetrical ketones. The effect of the acid catalyst - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 8. researchwithnj.com [researchwithnj.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. scribd.com [scribd.com]

- 11. (PDF) Synthesis of New 2-Substituted Phenyl-1H-Indoles via Fischer Indole Reaction [academia.edu]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. A Review of Ionic Liquids, Their Limits and Applications [file.scirp.org]

- 17. primescholars.com [primescholars.com]

- 18. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

A Spectroscopic and Synthetic Guide to 2-(2,4-Dimethylphenyl)-1H-indole

This technical guide provides a comprehensive overview of the spectroscopic and synthetic characteristics of 2-(2,4-Dimethylphenyl)-1H-indole. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this molecule's structural features and preparation. This document is structured to offer not just data, but also the underlying scientific principles and practical insights necessary for its application in a research setting.

Introduction

2-(2,4-Dimethylphenyl)-1H-indole belongs to the 2-arylindole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its prevalence in biologically active molecules. The substitution pattern on the 2-aryl moiety can significantly influence the pharmacological and physicochemical properties of the indole core. A thorough understanding of the spectroscopic signature of 2-(2,4-Dimethylphenyl)-1H-indole is paramount for its unambiguous identification, purity assessment, and for elucidating its role in various chemical and biological processes. This guide will detail the expected ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared (IR) spectroscopic data, alongside a robust synthetic protocol.

Molecular Structure and Atom Numbering

To facilitate a clear discussion of the spectroscopic data, the following atom numbering scheme will be used for 2-(2,4-Dimethylphenyl)-1H-indole.

Caption: Atom numbering for 2-(2,4-Dimethylphenyl)-1H-indole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The following sections detail the predicted ¹H and ¹³C NMR spectra of 2-(2,4-Dimethylphenyl)-1H-indole.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the chemical environment of hydrogen atoms in the molecule.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| N1-H | ~8.1-8.3 | br s | - |

| H3 | ~6.7-6.8 | d | ~1.0 |

| H4 | ~7.6 | d | ~8.0 |

| H5 | ~7.1-7.2 | t | ~7.5 |

| H6 | ~7.1-7.2 | t | ~7.5 |

| H7 | ~7.4 | d | ~8.0 |

| H3' | ~7.1 | d | ~8.0 |

| H5' | ~7.0 | d | ~8.0 |

| H6' | ~7.2 | s | - |

| 2'-CH₃ | ~2.4 | s | - |

| 4'-CH₃ | ~2.3 | s | - |

Expertise & Experience: The broad singlet for the N-H proton is characteristic of indoles and its chemical shift is highly dependent on solvent and concentration.[1] The downfield shift of H4 and H7 is typical for indole ring protons. The protons on the dimethylphenyl ring will exhibit shifts and multiplicities consistent with a 1,2,4-trisubstituted benzene ring. The proximity of the 2'-methyl group to the indole ring may cause some shielding or deshielding effects.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C2 | ~138 |

| C3 | ~101 |

| C3a | ~129 |

| C4 | ~121 |

| C5 | ~120 |

| C6 | ~122 |

| C7 | ~111 |

| C7a | ~136 |

| C1' | ~132 |

| C2' | ~136 |

| C3' | ~131 |

| C4' | ~138 |

| C5' | ~127 |

| C6' | ~130 |

| 2'-CH₃ | ~21 |

| 4'-CH₃ | ~20 |

Trustworthiness: The chemical shifts are predicted based on established data for indole and substituted benzenes.[2] The C2 carbon of the indole ring is expected to be significantly downfield due to its attachment to the nitrogen and the aryl group. The C3 carbon, in contrast, is typically more shielded in 2-substituted indoles.[1] The quaternary carbons of the dimethylphenyl ring (C1', C2', and C4') will be identifiable by their lower intensity in a standard ¹³C NMR spectrum.

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of 2-(2,4-Dimethylphenyl)-1H-indole in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: 32-64 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

-

Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.

-

Reference the spectrum to the solvent peak.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs).

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which is crucial for determining the molecular weight and elemental composition.

Table 3: Predicted Mass Spectrometry Data

| Ion | Predicted m/z | Fragmentation Pathway |

| [M]⁺ | 221.12 | Molecular Ion |

| [M-CH₃]⁺ | 206.09 | Loss of a methyl group |

| [M-HCN]⁺ | 194.10 | Loss of hydrogen cyanide from the indole ring |

Authoritative Grounding: The molecular ion peak at m/z 221.12 corresponds to the molecular weight of C₁₆H₁₅N.[3] A common fragmentation pathway for indole derivatives involves the loss of HCN.[4][5] The loss of a methyl group from the dimethylphenyl moiety is also a probable fragmentation event.[6]

Experimental Protocol for MS Data Acquisition

-

Sample Introduction: Introduce a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

-

Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) to generate the molecular ion with minimal fragmentation. For fragmentation studies, Electron Ionization (EI) can be employed.

-

Mass Analysis: Use a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap) to obtain accurate mass measurements.

-

Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. semanticscholar.org [semanticscholar.org]

- 3. PubChemLite - 2-(2,4-dimethylphenyl)-1h-indole (C16H15N) [pubchemlite.lcsb.uni.lu]

- 4. Study of Mass Spectra of Some Indole Derivatives [scirp.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Unlocking the Polypharmacology of 2-Arylindoles: A Technical Guide to Therapeutic Targets and Assay Validation

Executive Summary

In the realm of medicinal chemistry, the indole nucleus is universally recognized as a "privileged structure"—a molecular framework inherently capable of binding to multiple, distinct receptor targets with high affinity 1. Within this broad class, 2-arylindoles have emerged as a highly versatile subset for targeted drug development. The unique spatial geometry, electron-rich aromatic system, and hydrogen-bond donor capacity (N-H) of the 2-arylindole scaffold allow it to be finely tuned to interact with diverse biological targets ranging from human enzymes to bacterial efflux pumps 1.

As a Senior Application Scientist, I approach drug discovery not just as a search for binding affinity, but as an exercise in structural causality and rigorous assay validation. This whitepaper dissects the primary therapeutic targets of 2-arylindoles, provides critical structure-activity relationship (SAR) data, and outlines self-validating experimental protocols to ensure your screening workflows yield actionable, reproducible data.

Mechanistic Profiling of Core Therapeutic Targets

To leverage the 2-arylindole scaffold effectively, we must first map its polypharmacological network. The diagram below illustrates the primary therapeutic domains where this scaffold exerts its mechanism of action.

Fig 1: Polypharmacological targeting network of the 2-arylindole scaffold.

Oncology: Tubulin Polymerization and Aromatase

Tubulin Dynamics: Microtubule assembly is a highly validated target for antineoplastic agents. 2-Arylindoles disrupt cell division by binding directly to the colchicine site of tubulin, functioning as potent antiproliferative agents 2. The structural causality relies on the spatial arrangement of the 2-aryl group, which mimics the trimethoxyphenyl ring of colchicine. Conjugating the 2-arylindole core with a cytotoxic agent like combretastatin A4 significantly amplifies this pro-apoptotic activity, yielding IC50 values in the low micromolar range against MCF-7 breast cancer cell lines 2.

Aromatase (CYP19A1): Aromatase is the rate-limiting enzyme in estrogen biosynthesis. 2-Arylindole derivatives bearing an electron-withdrawing nitrile (-CN) group at the C-3 position exhibit potent inhibition of aromatase 3. The regiochemistry here is critical: migrating the nitrile group from the C-3 to the C-5 position drastically reduces potency, highlighting the strict stereoelectronic requirements of the CYP19A1 active site [[3]]().

Antimicrobial Resistance: NorA Efflux Pump

In the fight against methicillin-resistant Staphylococcus aureus (MRSA), 2-arylindoles act as potent inhibitors of the NorA efflux pump 4. By physically blocking this transmembrane channel, 2-arylindoles restore the intracellular accumulation of standard antibiotics (e.g., berberine, fluoroquinolones). SAR studies reveal that introducing a 5-nitro group alongside a 3-methoxycarbonylphenyl moiety at the C-2 position optimizes binding affinity within the NorA channel, creating a highly synergistic antibacterial effect [[4]]().

Inflammation: COX-2 and iNOS/NF-κB

Dual inhibition of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) offers a synergistic approach to treating severe inflammation. 2,3-Diarylindoles inhibit COX-2 through critical interactions with the Gly 526 and Phe 381 residues, anchored by a strong π-cation interaction with Arg 120 5. Concurrently, specific 2-phenylindole derivatives have been shown to inhibit both nitrite production and NF-κB activation, with IC50 values in the low micromolar range 6.

Quantitative Structure-Activity Relationship (SAR) Data

To facilitate rational drug design, the following table synthesizes the quantitative endpoints of key 2-arylindole modifications across multiple targets.

| Target Enzyme / System | Critical Compound Modification | Observed Effect / IC50 | Mechanistic Causality |

| Tubulin | Conjugation with Combretastatin A4 | IC50 = 1.86 μM (MCF-7) | Enhanced binding at the colchicine site drives rapid microtubule depolymerization 2. |

| Aromatase | C-3 Nitrile (-CN) substitution | IC50 = 1.61 μM | Optimal stereoelectronic fit in the CYP19A1 active site blocks estrogen biosynthesis [[3]](). |

| NorA Efflux Pump | 5-nitro-2-(3-methoxycarbonyl)phenyl | Strong synergistic MIC reduction | Physically occludes the efflux channel, preventing antibiotic extrusion 4. |

| COX-2 | para-substituted 3-phenyl | IC50 = 0.006 nM | Enables a crucial π-cation interaction with the Arg 120 residue 5. |

| iNOS / NF-κB | 2-phenylindole (unsubstituted lead) | IC50 = 24.7 μM (Nitrite) | Suppresses dual inflammatory pathways simultaneously [[6]](). |

Experimental Methodologies & Self-Validating Protocols

A biological assay without internal dynamic controls is merely an observation, not a measurement. The following protocols are engineered to be self-validating, ensuring that the observed effects are mechanistically accurate.

Protocol 1: Fluorescence-Based Tubulin Polymerization Assay

Objective: Quantify the disruption of microtubule assembly by 2-arylindoles.

-

Reagent Preparation: Thaw porcine brain tubulin (>99% purity) on ice. Prepare the assay buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, pH 6.9).

-

Compound Setup (Self-Validation Step): Prepare 2-arylindole test compounds in DMSO. You must include Colchicine (positive control for depolymerization), Paclitaxel (positive control for polymerization), and 1% DMSO (vehicle negative control). Without these bookends, kinetic shifts cannot be accurately benchmarked.

-

Execution: Transfer tubulin (3 mg/mL) to a pre-warmed 96-well half-area plate containing the compounds.

-

Kinetic Readout: Monitor fluorescence (Ex 340 nm / Em 410 nm) continuously for 60 minutes at 37°C.

-

Data Analysis & Causality: Calculate the Vmax of the growth phase. A valid assay requires the Paclitaxel curve to show a >2-fold increase in Vmax compared to the vehicle, while Colchicine must flatten the curve entirely. If your 2-arylindole mimics the Colchicine curve, colchicine-site binding is functionally confirmed.

Protocol 2: Checkerboard Synergy Assay for NorA Efflux Inhibition

Objective: Determine the Fractional Inhibitory Concentration (FIC) index of 2-arylindoles combined with antibiotics.

Fig 2: Self-validating checkerboard assay workflow for NorA efflux inhibition.

-

Strain Preparation: Culture S. aureus wild-type (8325-4) and a NorA-overexpressing mutant (K2378) to an OD600 of 0.5 4.

-

Matrix Dilution: In a 96-well plate, perform 2-fold serial dilutions of the antibiotic (e.g., berberine) along the x-axis and the 2-arylindole inhibitor along the y-axis.

-

Inoculation: Add 5 × 10^5 CFU/mL of bacterial suspension to each well.

-

Incubation & Readout: Incubate at 37°C for 24 hours. Measure OD600 to determine the Minimum Inhibitory Concentration (MIC).

-

Self-Validation & Causality: Calculate the FIC Index = (MIC of Drug A in combo / MIC of Drug A alone) + (MIC of Drug B in combo / MIC of Drug B alone). Synergy is confirmed if FIC ≤ 0.5. Crucial validation: The differential FIC between the WT and NorA-overexpressing strains isolates the mechanism of action specifically to the efflux pump, ruling out general non-specific toxicity.

References

- Lal, S., & Snape, T. J. (2012). "2-Arylindoles: a privileged molecular scaffold with potent, broad-ranging pharmacological activity." Current Medicinal Chemistry.

- "Synthesis of 2-arylindole derivatives and evaluation as nitric oxide synthase and NFκB inhibitors." PMC.

- "Structure-activity relationships and docking studies of synthetic 2-arylindole derivatives determined with arom

- "Structure–Activity Relationships of 2-Aryl-1H-indole Inhibitors of the NorA Efflux Pump in Staphylococcus aureus." PMC.

- "Synthesis, antiproliferative and pro-apoptotic activity of 2-phenylindoles." PubMed.

- "2,3-Diarylindoles as COX-2 Inhibitors: Exploring the Structure-activity Relationship through Molecular Docking Simul

Sources

- 1. 2-Arylindoles: a privileged molecular scaffold with potent, broad-ranging pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, antiproliferative and pro-apoptotic activity of 2-phenylindoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure-activity relationships and docking studies of synthetic 2-arylindole derivatives determined with aromatase and quinone reductase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure–Activity Relationships of 2-Aryl-1H-indole Inhibitors of the NorA Efflux Pump in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benthamdirect.com [benthamdirect.com]

- 6. Synthesis of 2-arylindole derivatives and evaluation as nitric oxide synthase and NFκB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Structural Elucidation and Crystallographic Profiling of Substituted 1H-Indole Pharmacophores: A Technical Guide

Executive Summary

Substituted 1H-indoles represent a privileged pharmacophore in medicinal chemistry, forming the core of numerous therapeutics ranging from anti-inflammatories (e.g., indomethacin) to antimigraine agents (e.g., sumatriptan). However, the efficacy of an active pharmaceutical ingredient (API) is intrinsically linked to its solid-state properties. Polymorphism, conformational flexibility, and supramolecular assembly dictate the solubility, stability, and bioavailability of the final drug product.

This whitepaper provides an in-depth mechanistic analysis of the crystal structures of substituted 1H-indole compounds. By examining the causality behind intermolecular interactions—such as hydrogen bonding and π

π stacking—and providing self-validating experimental protocols for Single-Crystal X-Ray Diffraction (SCXRD), this guide equips researchers with the authoritative frameworks necessary for rational solid-state drug design.Crystallographic Fundamentals of the 1H-Indole Core

The unsubstituted 1H-indole core is a highly rigid, planar bicyclic system. However, structural perturbations introduced by functional group substitutions dictate the overall molecular conformation and crystal packing.

Conformational Flexibility and Steric Repulsion

When bulky substituents are introduced at the N1, C2, or C3 positions, the molecule must adopt specific dihedral twists to minimize steric clash. For example, in the crystal structure of 3-(3-methyl-1H-indole-1-yl)phthalonitrile, the steric repulsion between the phthalonitrile group and the indole core forces a dihedral angle of 42.17(8)° [1]. This rotation prevents planar conjugation but minimizes the overall ground-state energy of the molecule.

Conversely, in highly complex spiro-fused systems like 3′-(1H-indole-3-carbonyl)-1′-methyl-2-oxo-4′-(4-oxo-4H-chromen-3-yl)spiro[indoline-3,2′-pyrrolidine]-3′-carbonitrile, the individual indole and indolin-2-one rings maintain strict internal planarity (r.m.s. deviations ≤ 0.06 Å) but incline relative to one another by 34.19(9)° to accommodate the central sp 3 -hybridized pyrrolidine ring [2].

Supramolecular Assembly and Intermolecular Forces

The driving forces behind the crystal packing of 1H-indoles depend heavily on the availability of the N1 proton:

-

Classical Hydrogen Bonding: When the N1 position is unsubstituted, the N-H group acts as a potent hydrogen bond donor. In 5-{(E)-[(1H-indol-3-ylformamido)imino]methyl}-2-methoxyphenyl propane-1-sulfonate, strong N-H···O interactions drive the formation of infinite 1D chains parallel to the crystallographic a-axis [3].

Non-Classical Contacts and π

π Stacking: Alkylation at the N1 position (e.g., 1-methyl derivatives) eliminates the primary hydrogen bond donor. Consequently, the crystal lattice relies on weaker interactions. In 1-methyl-3-[2,2,2-trifluoro-1-(1-methyl-1H-indol-3-yl)-1-phenylethyl]-1H-indole, supramolecular assembly is governed by intramolecular C-H···F contacts (~2.96–3.02 Å) and non-classical C-H···O bonds [4]. Similarly, in 1-[(2E)-3-phenylprop-2-en-1-yl]-1H-indole-2,3-dione, face-to-face π

π stacking between the isatin groups (centroid-centroid distances of ~3.71 Å) dictates the formation of zigzag chains[5].

Causality of supramolecular assembly pathways in substituted 1H-indoles.

Experimental Workflows: Synthesis to SCXRD

To guarantee scientific integrity, the transition from chemical synthesis to crystallographic refinement must follow a self-validating workflow. The following protocols outline the optimal methodology for isolating and analyzing 1H-indole single crystals.

Protocol A: Synthesis and Thermodynamic Crystallization

Causality: Rapid precipitation (kinetic control) often yields metastable polymorphs or twinned crystals unsuitable for diffraction. Slow evaporation ensures thermodynamic control, yielding pristine, defect-free single crystals.

-

Reaction Execution: Synthesize the target 1H-indole derivative (e.g., via palladium-catalyzed cross-coupling or condensation in acetic acid/ethanol) [3][4]. Monitor completion via TLC.

-

Purification: Quench the reaction, extract the organic layer, and isolate the crude product. Purify via flash column chromatography to ≥ 98% purity. Impurities inhibit crystal nucleation.

-

Solvent Selection: Dissolve 20–50 mg of the purified compound in a minimal volume of a moderately coordinating solvent (e.g., methanol or ethanol). If the compound is highly lipophilic, use a binary solvent system (e.g., dichloromethane/hexane).

-

Controlled Evaporation: Puncture the cap of the vial with a needle (1-2 holes) to restrict the evaporation rate. Store the vial in a vibration-free environment at a constant temperature (e.g., 20 °C) for 3–7 days.

-

Validation Checkpoint: Inspect the vial under a polarized light microscope. Suitable crystals should exhibit sharp extinction when rotated under crossed polarizers, indicating a single, continuous crystal lattice rather than a twinned aggregate.

Protocol B: SCXRD Data Collection and Refinement

Causality: Accurate mapping of electron density requires minimizing absorption errors and ensuring a high data-to-parameter ratio during least-squares refinement.

-

Crystal Mounting: Select a crystal with dimensions roughly 0.30 × 0.30 × 0.20 mm. Mount it on a glass fiber or MiTeGen loop using perfluoropolyether oil.

-

Data Collection: Transfer the crystal to the diffractometer (e.g., Bruker APEX II). Use Mo K α radiation ( λ = 0.71073 Å) for standard organic indoles to minimize absorption, or Cu K α radiation ( λ = 1.54184 Å) if absolute configuration of chiral centers is required[4]. Maintain the crystal at 293 K (or 100 K using a cryostream to reduce thermal motion).

-

Data Reduction: Integrate the raw frames using standard software (e.g., SAINT).

-

Absorption Correction: Apply a multi-scan absorption correction (e.g., SADABS). Causality: This corrects for systematic intensity variations caused by the irregular shape of the crystal, improving the signal-to-noise ratio of high-angle reflections.

-

Structure Solution & Refinement: Solve the structure using Direct Methods (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL). Constrain hydrogen atoms to idealized geometries using a riding model.

-

Validation Checkpoint: A highly reliable structural model must yield an Rint<0.05 , a final R1<0.05 (for I>2σ(I) ), and a Goodness-of-Fit (S) approximating 1.0.

Step-by-step SCXRD analytical workflow for 1H-indole derivatives.

Quantitative Crystallographic Data

To facilitate comparative Structure-Activity Relationship (SAR) studies, the crystallographic parameters of several representative substituted 1H-indoles are summarized below. Notice how the substitution pattern directly influences the crystal system and unit cell volume.

Compound NameSpace GroupUnit Cell Parameters (Å, °)Volume (ų)Primary Intermolecular Forces3-(3-Methyl-1H-indole-1-yl)phthalonitrile [1]Monoclinic, P2 1 /c a =23.232, b =7.441, c =15.361 β =106.82°2542.0 π π stacking (3.46–3.55 Å)3′-(1H-indole-3-carbonyl)-1′-methyl...spiro...carbonitrile [2]Monoclinic, P2 1 /c a =13.040, b =14.914, c =13.716 β =112.60°2462.6N-H···O hydrogen bonds1-methyl-3-[2,2,2-trifluoro-1-(1-methyl-1H-indol-3-yl)... [4]Monoclinic, P2 1 /c a =10.003, b =12.943, c =16.270 β =102.57°2056.0C-H···F contacts, C-H···O3-(1-Ethyl-1H-indole-3-carbonyl)aminopropionic Acid [6]Orthorhombic, P2 1 2 1 2 1 a =8.949, b =11.101, c =13.048 α,β,γ =90°1296.2N-H···O bonds, π π stacking Table 1: Comparative crystallographic data for substituted 1H-indole derivatives across different substitution profiles.

Conclusion

The solid-state characterization of substituted 1H-indoles is not merely an academic exercise; it is a critical regulatory and functional requirement in drug development. By understanding the causality between functional group substitutions (e.g., N1-methylation vs. N1-protonation) and the resulting supramolecular networks ( π

π stacking vs. N-H···O hydrogen bonding), scientists can rationally engineer APIs with optimized physicochemical properties. Strict adherence to self-validating crystallographic protocols ensures that these structural models remain robust, reproducible, and trustworthy.References

- Ayari, S., et al. "Crystal Structure of 3-(3-Methyl-1H-indole-1-yl)phthalonitrile." Analytical Sciences, 2020.

- Ramesh, et al. "Crystal structure of 3′-(1H-indole-3-carbonyl)-1′-methyl-2-oxo-4′-(4-oxo-4H-chromen-3-yl)spiro[indoline-3,2′-pyrrolidine]-3′-carbonitrile." PMC, 2016.

- Mohamed-Ezzat, R. A., et al. "Synthesis and crystal structure of 5-{(E)-[(1H-indol-3-ylformamido)

- Shang, et al. "Crystal structure of 1-methyl-3-[2,2,2-trifluoro-1-(1-methyl-1H-indol-3-yl)-1-phenylethyl]-1H-indole." PMC, 2014.

- Qachchachi, F.-Z., et al. "1-[(2E)-3-Phenylprop-2-en-1-yl]-1H-indole-2,3-dione." IUCr Journals, 2016.

- "Synthesis and Crystal Structure of 3-(1-Ethyl-1H-indole-3-carbonyl)aminopropionic Acid.

Review of biological potential of 2-phenyl indole derivatives

An In-Depth Technical Guide to the Biological Potential of 2-Phenyl Indole Derivatives

Foreword: The Privileged Scaffold in Modern Drug Discovery

The indole nucleus, a deceptively simple bicyclic aromatic structure, is a cornerstone of medicinal chemistry, found in a vast array of biologically active compounds, from the essential amino acid tryptophan to neurotransmitters like serotonin.[1][2] Among its many variations, the 2-phenyl indole scaffold has emerged as a "privileged structure," a molecular framework that can bind to multiple, diverse biological targets with high affinity, making it an exceptionally fertile ground for drug development.[3][4][5]

This guide provides an in-depth exploration of the multifaceted biological potential of 2-phenyl indole derivatives. We will move beyond a simple cataloging of activities to dissect the underlying mechanisms of action, explore critical structure-activity relationships (SAR), and provide validated experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to harness the therapeutic prowess of this remarkable chemical class.

Anticancer Potential: Disrupting Malignant Proliferation

The development of novel anticancer agents remains a paramount challenge in medicinal chemistry. 2-Phenyl indole derivatives have demonstrated significant cytotoxic and anti-proliferative effects against a wide range of cancer cell lines, including those of the breast, lung, and prostate.[1][6][7] Their efficacy often stems from their ability to interfere with fundamental processes of cell division.

Mechanism of Action: Inhibition of Tubulin Polymerization

A primary and well-documented mechanism of action for many anticancer 2-phenyl indoles is the inhibition of tubulin polymerization.[5][6][8] Microtubules, dynamic polymers of α- and β-tubulin, are critical components of the cytoskeleton and form the mitotic spindle essential for chromosome segregation during cell division. By binding to tubulin (often at the colchicine-binding site), these derivatives disrupt microtubule dynamics.[9][10] This interference prevents the formation of a functional mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent programmed cell death, or apoptosis.[1][6][9]

Other reported anticancer mechanisms include DNA intercalation and the inhibition of topoisomerase enzymes, which are crucial for managing DNA topology during replication and transcription.[1][6][11]

Caption: Inhibition of tubulin polymerization by 2-phenyl indole derivatives.

Structure-Activity Relationship (SAR) & Data

The anticancer potency of 2-phenyl indole derivatives is highly dependent on the nature and position of substituents on both the indole and phenyl rings. Quantitative structure-activity relationship (QSAR) studies have provided valuable insights for rational drug design.[2][4][12]

| Compound ID | Substituents (Generic) | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 1a | Unsubstituted | MCF-7 (Breast) | 0.035 | [5] |

| 1b | 3-CN | MCF-7 (Breast) | 8.5 | [5] |

| 2a | 5-NO₂ | A549 (Lung) | Potent Activity | [1][6] |

| 3a | Phenyl ring variations | MDA-MB-231 (Breast) | Varies | [1][7] |

| 4a | N-alkylation | MDA-MB 231 (Breast) | Varies | [12] |

This table is a representative summary. IC₅₀ values are highly specific to the exact compound structure and assay conditions.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a robust, colorimetric method for assessing cell viability and, by extension, the cytotoxic potential of a compound. It relies on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[5]

-

Compound Treatment: Prepare serial dilutions of the 2-phenyl indole derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control.

-

Incubation: Incubate the plate for 48 to 72 hours in a humidified incubator at 37°C and 5% CO₂.[5]

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. The rationale is to allow sufficient time for viable cells to reduce the MTT.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the purple formazan crystals.

-

Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Anti-inflammatory Activity: Quelling the Inflammatory Cascade

Chronic inflammation is a key driver of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and even certain cancers.[1] 2-Phenyl indole derivatives have demonstrated potent anti-inflammatory properties, primarily by modulating key signaling pathways involved in the inflammatory response.[1][6]

Mechanism of Action: Inhibition of NF-κB and COX Pathways

A central mechanism for the anti-inflammatory effects of these compounds is the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][6][13] In response to inflammatory stimuli like lipopolysaccharide (LPS), NF-κB translocates to the nucleus and drives the transcription of pro-inflammatory genes, including cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[1][6] 2-Phenyl indoles can inhibit this translocation, thereby downregulating the production of these inflammatory mediators.

Additionally, some derivatives are known to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is responsible for producing prostaglandins that mediate pain and inflammation.[1]

Caption: Inhibition of the NF-κB inflammatory pathway.

SAR & Data

Modifications to the 2-phenyl indole core can significantly impact anti-inflammatory activity. For instance, the addition of carboxaldehyde oxime and cyano groups at the 3-position has been shown to enhance inhibitory activity against nitrite production and NF-κB.[13]

| Compound ID | Key Structural Feature | Target/Assay | IC₅₀ (µM) | Reference |

| 1 | 2-phenylindole (parent) | Nitrite Production | 38.1 | [13] |

| 1 | 2-phenylindole (parent) | NFκB Inhibition | 25.4 | [13] |

| 5 | 3-carboxaldehyde oxime | Nitrite Production | 4.4 | [13] |

| 7 | 3-cyano | Nitrite Production | 4.8 | [13] |

| 10at | 6′-MeO-naphthalen-2′-yl | NFκB Inhibition | 0.6 | [13] |

Experimental Protocol: Griess Assay for Nitric Oxide (NO) Production

This assay quantifies nitrite (a stable breakdown product of NO) in cell culture supernatants, serving as an indirect measure of the activity of inducible nitric oxide synthase (iNOS), a pro-inflammatory enzyme.

Methodology:

-

Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate.

-

Pre-treatment: Treat the cells with various concentrations of the 2-phenyl indole analogs for 1-2 hours. This step is crucial to allow the compound to enter the cells and engage its target before the inflammatory stimulus is applied.

-

Stimulation: Induce iNOS expression and NO production by adding an inflammatory stimulus, typically LPS (1 µg/mL).[5]

-

Incubation: Incubate the plate for 24 hours.

-

Supernatant Collection: Carefully collect 50 µL of the cell culture supernatant from each well.

-

Griess Reaction: Add 50 µL of Griess Reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each supernatant sample.[5]

-

Color Development & Measurement: Incubate in the dark at room temperature for 10-15 minutes. Measure the absorbance at 540 nm. The intensity of the resulting pink/purple color is directly proportional to the nitrite concentration.

-

Quantification: Determine nitrite concentrations by comparing absorbance values to a standard curve generated using known concentrations of sodium nitrite.

Antimicrobial & Antiviral Activity

The rise of drug-resistant pathogens presents a global health crisis. 2-Phenyl indole derivatives have been investigated for their activity against a spectrum of microbes, including drug-resistant bacteria and pathogenic fungi.[1][6]

Mechanism of Action

-

Antibacterial: The mechanism often involves the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV, which are required for DNA replication, repair, and segregation.[1][6] This mode of action is effective against both Gram-positive (e.g., MRSA) and Gram-negative bacteria.[1][11][14] Some derivatives also act as efflux pump inhibitors, preventing bacteria from expelling antibiotics and thus restoring the efficacy of existing drugs.[15]

-

Antifungal: Against fungi like Candida albicans, the mechanism can involve the inhibition of lanosterol 14α-demethylase, a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1]

-

Antiviral: While less explored, some derivatives have shown antiviral properties, though specific mechanisms are still under broad investigation.[1][3]

Caption: Inhibition of bacterial DNA gyrase by 2-phenyl indole derivatives.

SAR & Data

The presence of halogens and short-chain aliphatic hydrocarbons on the indole scaffold has been shown to enhance antibacterial activity while potentially reducing cytotoxicity.[16][17]

| Compound Class | Key Features | Target Organism(s) | Activity Metric (MIC) | Reference |

| Kim et al. series | Varied substitutions | MRSA, VRE | Strong Activity | [1][6] |

| Wilson et al. series | Specific derivative | Candida albicans | Potent Activity | [1] |

| Compound 3f, 3o, 3r | Halogen, aliphatic groups | Multiple bacterial strains | 2–32 µg/mL | [16] |

| Compound 4k | 2-(4-Aminophenyl) | Bacillus subtilis | 15.6 µg/mL | [15] |

Experimental Protocol: Broth Microdilution for MIC Determination

This is the gold-standard method for determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Methodology:

-

Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the 2-phenyl indole compound in a suitable sterile broth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus) equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Controls: Include a positive control well (broth + inoculum, no compound) to ensure microbial growth and a negative control well (broth only) to check for sterility.

-

Incubation: Incubate the plate at 35-37°C for 18-24 hours.

-

Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or with a plate reader.

Neuroprotective Effects: A Frontier in Neurodegeneration

Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by the progressive loss of neurons.[18] Emerging research suggests that 2-phenyl indole derivatives may offer neuroprotective benefits through multiple mechanisms.[1][19]

Key mechanisms include potent antioxidant activity, which combats the oxidative stress implicated in neuronal damage, and the modulation of specific neurotransmitter receptors, such as the NMDA receptor, to prevent excitotoxicity.[19][20][21] The structural similarity of the indole nucleus to endogenous neurochemicals like serotonin provides a strong rationale for its activity within the central nervous system.[2][19]

Synthesis of the 2-Phenyl Indole Scaffold

The synthesis of the 2-phenyl indole core is a well-established field, with both classical and modern methods available to medicinal chemists. The choice of method often depends on the desired substitution patterns and the need for efficiency and environmental friendliness ("green chemistry").[22]

Classical Approach: Fischer Indole Synthesis

Developed in 1883, the Fischer indole synthesis remains a widely used, robust method.[23] It involves the reaction of a phenylhydrazine with an aldehyde or ketone (in this case, an acetophenone derivative) in the presence of an acid catalyst.[22][24][25]

Caption: General workflow of the Fischer Indole Synthesis.

Experimental Protocol (General):

-

A mixture of a substituted acetophenone (1 mmol) and a substituted phenylhydrazine (1 mmol) is refluxed in a solvent like ethanol for 2-4 hours to form the corresponding hydrazone.[24]

-

The solvent is removed, and an acid catalyst (e.g., polyphosphoric acid, sulfuric acid, or a solid acid like KHSO₄·H₂O) is added.[22][24]

-

The reaction mixture is heated (often to >100°C) for a specified time until the reaction is complete (monitored by TLC).

-

The mixture is then cooled and poured into ice-cold water, causing the solid product to precipitate.[24]

-

The crude product is filtered, dried, and purified by recrystallization or column chromatography.

Modern Approach: Palladium-Catalyzed Annulation

Modern synthetic chemistry offers more versatile and often milder routes. Palladium-catalyzed methods, such as the Sonogashira coupling followed by a base-assisted cycloaddition, allow for the construction of highly diversified 2-phenyl indoles.[13][26] This one-pot reaction typically involves coupling a 2-haloaniline with a terminal alkyne (like phenylacetylene).[26]

Experimental Protocol (General):

-

To a sealed reaction vessel under an inert atmosphere, add the 2-haloaniline (e.g., 2-iodoaniline), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), a base (e.g., triethylamine), and a solvent (e.g., DMF).[26]

-

Add the terminal alkyne (phenylacetylene) to the mixture.[26]

-

The reaction proceeds in two stages within the same pot: first, the Sonogashira cross-coupling forms a 2-alkynyl-aniline intermediate.

-

Second, a base-assisted intramolecular cyclization (annulation) occurs, often with gentle heating, to form the indole ring.

-

After completion, the product is isolated through standard workup and purification procedures.

Future Perspectives and Conclusion

The 2-phenyl indole scaffold is a testament to the power of privileged structures in drug discovery. Its derivatives have demonstrated a remarkable breadth of biological activities, from potent anticancer and anti-inflammatory effects to promising antimicrobial and neuroprotective properties.[1][3][27]

While significant progress has been made, future research must focus on optimizing the pharmacokinetic and pharmacodynamic profiles of these compounds to improve their selectivity and reduce potential off-target effects for clinical use.[1] The application of artificial intelligence and computational modeling will undoubtedly accelerate the discovery and design of new, more potent, and highly specific 2-phenyl indole-based therapeutics.[3] The journey from a privileged scaffold to a life-saving medicine is complex, but for 2-phenyl indoles, the path is well-lit with promising data and vast potential.

References

- Dhaneesh S, Swathi Lakshmi N, Lal Prasanth ML. Unveiling the Biological Potential of 2-Phenyl Indole Derivatives: A Comprehensive Review. J Mol Pharm Org Process Res. 2023;11:194.

- Synthesis of 2-arylindole derivatives and evaluation as nitric oxide synthase and NFκB inhibitors. PMC.

- Research progress on the structure and biological diversities of 2-phenylindole derivatives in recent 20 years. PubMed. Published January 4, 2023.

- Comprehensive Analysis on the Synthesis Methods of 2-Phenylindole Derivatives with Pharmacological Importance for Green Synthesis.

- Basak SC, Zhu Q, Mills D. Quantitative Structure-Activity Relationships for Anticancer Activity of 2- Phenylindoles Using Mathematical Molecular Descriptors. Bentham Science Publishers. Published June 1, 2011.

- A Comparative Guide to the Structure-Activity Relationships of 2-Phenylindole Analogs. Benchchem.

- A Facile, Mild And Efficient One-Pot Synthesis of 2-Substituted Indole Derivatives C

- Synthesis of New 2-Substituted Phenyl-1H-Indoles via Fischer Indole Reaction. Academia.edu.

- Synthesis of various 2-phenylindole derivatives via the optimized conditions.

- Unveiling the Biological Potential of 2-Phenyl Indole Deriv

- Structure-activity Relationships in Glycosylated 2-phenyl-indoles, 2-phenyl-benzo[b]thiophenes and 2-phenyl-benzo[b]furans as DNA Binding and Potential Antitumor Agents. PubMed. Published March 1, 2011.

- Molecular structure of 2-phenylindole derivatives.

- Anti-inflammatory effect of 2-phenyl sulpha/substituted indoles on carragreenan-induced oedema of the laboratory mice.

- Antioxidant and Antimicrobial Activity of Some 2-Phenyl-1H-indoles and Benzimidazoles.

- Synthesis of Novel 2-Phenylindole Analogues as Antifungal and Antibacterial Agents. MDPI. Published November 1, 2022.

- Synthesis of 2-substituted indoles and evaluation of their antibacterial activity and inhibitory effects on the efflux pump of methicillin-resistant Staphylococcus aureus. Published January 5, 2022.

- Synthesis and Biological Activity of Some 2,3- Diphenylindole Derivatives. Open Access Journals - Research and Reviews.

- Synthesis of Novel 2-Phenylindole Analogues as Antifungal and Antibacterial Agents.

- CoMFA and docking studies of 2-phenylindole derivatives with anticancer activity. PubMed. Published July 15, 2009.

- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applic

- Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach.

- Target-based anticancer indole derivatives and insight into structure-activity rel

- Biomedical Importance of Indoles. PMC - NIH.

- Synthesis of Pharmacologically activity 2-phenyl sulpha/substituted Indoles.

- SYNTHESIS OF 2-PHENYL INDOLE. IJNRD. Published November 11, 2023.

- Indole derivatives as dual-effective agents for the treatment of neurodegenerative diseases: synthesis, biological evaluation, and molecular modeling studies. PubMed. Published August 1, 2013.

- 2-Phenylindole derivatives as anticancer agents: synthesis and screening against murine melanoma, human lung and breast cancer cell lines.

- Indole-Based Compounds in the Development of Anti-Neurodegener

- Indole-Based Compounds in the Development of Anti-Neurodegenerative Medic

- Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. MDPI.

- Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. MDPI. Published July 22, 2023.

Sources

- 1. omicsonline.org [omicsonline.org]

- 2. researchgate.net [researchgate.net]

- 3. Research progress on the structure and biological diversities of 2-phenylindole derivatives in recent 20 years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benthamdirect.com [benthamdirect.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. omicsonline.org [omicsonline.org]

- 7. researchgate.net [researchgate.net]

- 8. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) | MDPI [mdpi.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. CoMFA and docking studies of 2-phenylindole derivatives with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis of 2-arylindole derivatives and evaluation as nitric oxide synthase and NFκB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. japsonline.com [japsonline.com]

- 16. Synthesis of Novel 2-Phenylindole Analogues as Antifungal and Antibacterial Agents [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. hilarispublisher.com [hilarispublisher.com]

- 20. Indole derivatives as dual-effective agents for the treatment of neurodegenerative diseases: synthesis, biological evaluation, and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer’s and Parkinson’s Diseases | MDPI [mdpi.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. ijnrd.org [ijnrd.org]

- 24. (PDF) Synthesis of New 2-Substituted Phenyl-1H-Indoles via Fischer Indole Reaction [academia.edu]

- 25. researchgate.net [researchgate.net]

- 26. A Facile, Mild And Efficient One-Pot Synthesis of 2-Substituted Indole Derivatives Catalyzed By Pd(PPh3)2Cl2 - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

Physicochemical Profiling and Synthesis of 2-(2,4-Dimethylphenyl)-1H-indole: A High-Affinity Scaffold for TSPO Modulation

Executive Summary

In the landscape of neuropharmacology and targeted drug design, 2-arylindoles have emerged as privileged scaffolds. They are particularly recognized for their high-affinity interactions with the 18 kDa Translocator Protein (TSPO), a critical mitochondrial biomarker heavily upregulated during microglial activation and neuroinflammation 1[1].

This technical guide provides an in-depth analysis of 2-(2,4-dimethylphenyl)-1H-indole , a specific derivative engineered for optimal lipophilicity and steric conformation. By synthesizing technical accuracy with field-proven methodologies, this whitepaper details the physicochemical profiling, self-validating synthetic protocols, and the mechanistic causality behind its structural design for central nervous system (CNS) penetration.

Molecular Architecture & Physicochemical Profiling

The structural architecture of 2-(2,4-dimethylphenyl)-1H-indole consists of an electron-rich indole core covalently linked to a 2,4-dimethylphenyl moiety. The strategic placement of these methyl groups dictates the molecule's physical behavior and biological utility.

Causality in Structural Design

The substitution pattern on the phenyl ring serves a dual mechanistic purpose:

-

Lipophilicity Enhancement: The para-methyl (C4) group significantly increases the overall partition coefficient (LogP), driving the hydrophobic interactions required to anchor the molecule within the highly lipophilic binding pocket of TSPO 2[2].

-

Steric Disruption of Planarity: The ortho-methyl (C2) group induces a severe steric clash with the C3-proton of the indole core. This forces the phenyl ring out of coplanarity, increasing the dihedral angle. This non-planar conformation disrupts flat crystal lattice packing, which lowers the melting point and improves kinetic solubility compared to unsubstituted 2-phenylindoles, all while maintaining the high LogP necessary for blood-brain barrier (BBB) permeation 3[3].

Quantitative Data Summary

| Property | Value | Causality / Significance |

| Molecular Formula | C16H15N | Core scaffold for targeted derivatization. |

| Molecular Weight | 221.30 g/mol | Well within Lipinski's Rule of 5, ensuring favorable oral bioavailability. |

| Calculated LogP | ~4.8 | High lipophilicity drives BBB penetration and mitochondrial membrane partitioning. |

| pKa (Indole NH) | ~16.2 | Remains unionized at physiological pH (7.4), maximizing membrane permeability. |

| TPSA | 15.79 Ų | Low polar surface area minimizes the desolvation energy penalty during target binding. |

| H-Bond Donors | 1 | Single NH donor allows specific directional binding without excessive polarity. |

| Rotatable Bonds | 1 | Low entropic penalty upon binding; the conformation is pre-organized by steric hindrance. |

Synthesis & Validation Protocol

While rhodium-catalyzed annulation of N-aryl-2-aminopyridines is a modern approach for 2-arylindole synthesis 4[4], the Palladium-catalyzed Suzuki-Miyaura cross-coupling remains the gold standard for regioselective, scalable production of this specific scaffold 5[5].

Step-by-Step Methodology: Suzuki-Miyaura Coupling

-

Reagent Preparation: In an oven-dried Schlenk flask under an inert nitrogen atmosphere, combine 2-bromoindole (1.0 eq) and 2,4-dimethylphenylboronic acid (1.2 eq) in a degassed mixture of 1,4-dioxane and water (4:1 v/v).

-

Catalyst & Base Addition: Add Pd(PPh3)4 (0.05 eq) and K2CO3 (2.0 eq).

-

Mechanistic Insight: The addition of K2CO3 is not merely to neutralize acid; it is mechanistically required to coordinate with the boronic acid, forming a nucleophilic boronate complex that accelerates the transmetalation step with the Pd(II) intermediate.

-

-

Reaction & Self-Validating Monitoring: Heat the mixture to 90°C for 12 hours.

-

Self-Validation: Monitor reaction progress via TLC (Hexane:EtOAc 8:2). The reaction is deemed complete only when the 2-bromoindole spot is fully consumed. This prevents difficult downstream chromatographic separation of the starting material from the product.

-

-

Workup: Quench the reaction with distilled water and extract three times with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

-

Purification: Purify the crude residue via silica gel flash chromatography. Confirm purity (>98%) via LC-MS and 1H-NMR prior to advancing to physicochemical assays.

Caption: Workflow for the synthesis and physicochemical profiling of 2-(2,4-dimethylphenyl)-1H-indole.

Physicochemical Characterization Workflows

For highly lipophilic neuro-active compounds, kinetic solubility often overestimates true solubility due to transient supersaturation. Therefore, determining the Thermodynamic Aqueous Solubility is critical for accurate formulation and biological assay design.

Step-by-Step Methodology: Thermodynamic Solubility

-

Saturation: Add excess solid 2-(2,4-dimethylphenyl)-1H-indole to 1 mL of phosphate-buffered saline (PBS, pH 7.4) in a sealed glass vial.

-

Equilibration: Stir the suspension at a constant 37°C for 24 hours.

-

Self-Validation (Equilibrium Check): Centrifuge a 100 µL aliquot at 24 hours and quantify the supernatant via HPLC. Continue stirring the main vial for an additional 24 hours (48 hours total) and quantify a second aliquot.

-

Causality: If the concentration variance between 24h and 48h is <5%, thermodynamic equilibrium is confirmed. If not, stirring must continue.

-

-

Filtration: Filter the equilibrated supernatant through a 0.22 µm PTFE syringe filter.

-

Critical Insight: Discard the first 200 µL of the filtrate. PTFE filters possess hydrophobic binding sites that can adsorb highly lipophilic compounds (LogP ~4.8), leading to false-negative concentration readings. Saturating these sites ensures the collected aliquot accurately reflects the true solution concentration.

-

-

Quantification: Quantify the API concentration using a validated RP-HPLC method against a standard calibration curve.

Mechanistic Insights: TSPO Binding & Neuroinflammation

The 18 kDa Translocator Protein (TSPO) is localized on the outer mitochondrial membrane and plays a pivotal role in cholesterol transport, steroidogenesis, and the regulation of mitophagy 6[6]. In a healthy brain, TSPO expression is minimal; however, it is drastically upregulated in activated microglia during neurodegenerative events 7[7].

The 2-arylindole scaffold acts as a potent dual modulator. The high LogP of 2-(2,4-dimethylphenyl)-1H-indole ensures excellent partitioning into the lipid-rich mitochondrial outer membrane. Furthermore, the lack of excessive hydrogen bond acceptors (TPSA = 15.79 Ų) minimizes the desolvation energy penalty upon entering the hydrophobic binding site of TSPO, maximizing binding affinity and facilitating downstream modulation of reactive oxygen species (ROS) 2[2].

Caption: Mechanism of TSPO modulation by 2-arylindoles during microglial activation.

References

- Source: Organic Letters (ACS Publications)

- Source: PMC (National Institutes of Health)

- Title: Synthesis, Evaluation of Cytotoxicity and Molecular Docking Studies of the 7-Acetamido Substituted 2-Aryl-5-bromo-3 Source: Semantic Scholar URL

- Source: Open Research Repository (ANU)

- Source: PMC (National Institutes of Health)

- Source: PubMed (National Institutes of Health)